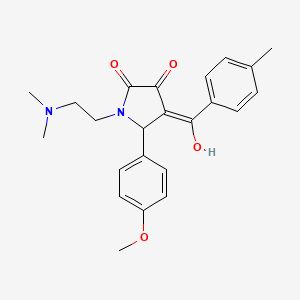

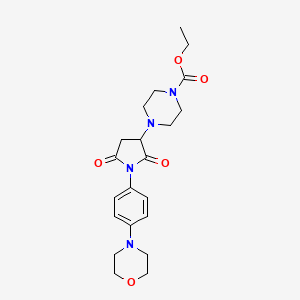

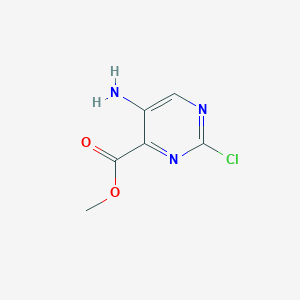

![molecular formula C22H17N3O B2940822 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-43-5](/img/structure/B2940822.png)

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxalines have been used as reagents for the synthesis of biologically important condensed derivatives . They have been used in the design and development of numerous compounds, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis

Quinoxaline has a molar mass of 130.150 g·mol−1. It has a melting point of 29-32 °C and a boiling point of 220 to 223 °C .Scientific Research Applications

Pharmacological Research

Quinoxaline derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects . The specific structure of “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” may be explored for its potential interaction with various biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Material Science

In the field of material science, quinoxalines are known for their role in the development of optoelectronic materials . Their ability to conduct electricity and interact with light makes them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic structure of this compound could be harnessed to create advanced materials with specific optical properties.

Chemical Synthesis

Quinoxaline derivatives serve as key intermediates in the synthesis of complex organic molecules . The indolo[2,3-b]quinoxaline moiety, in particular, can be used to construct biheterocyclic systems through acid-catalyzed rearrangements, leading to the development of new compounds with potential industrial and pharmaceutical applications.

Catalysis

The structural framework of quinoxalines allows them to act as ligands in catalytic processes . They can stabilize transition metal complexes and facilitate various chemical reactions, including oxidation and reduction processes. This compound’s unique substituents might influence its binding affinity and catalytic activity, making it a subject of interest in catalysis research.

Environmental Science

Quinoxalines have been investigated for their ability to degrade environmental pollutants . Their incorporation into photocatalytic materials can lead to the breakdown of harmful substances under light irradiation. Research into “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” could explore its efficacy in environmental cleanup efforts.

Analytical Chemistry

In analytical chemistry, quinoxalines can be used as fluorescent probes or sensors due to their luminescent properties . The compound could be studied for its potential use in detecting specific ions or molecules, providing a valuable tool for chemical analysis and diagnostics.

Mechanism of Action

While specific information on the mechanism of action of “6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” is not available, quinoxaline derivatives have been studied for their potential biological activities. For example, pyrrolo[3,2-b]quinoxaline-derivatives have been studied as kinase inhibitors .

Future Directions

properties

IUPAC Name |

6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULNZERNIQPONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

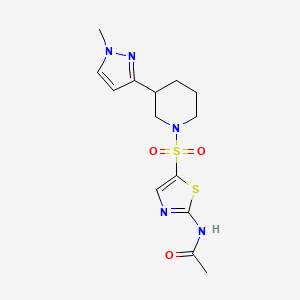

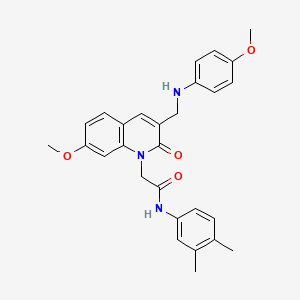

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)